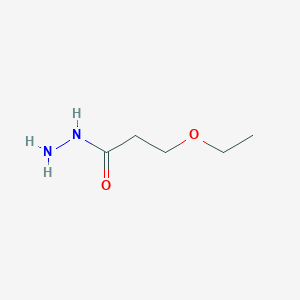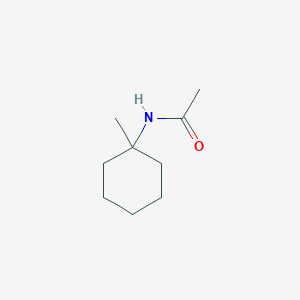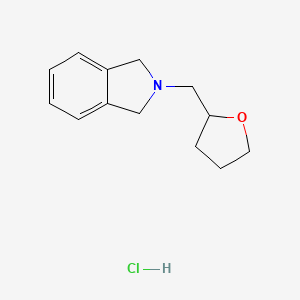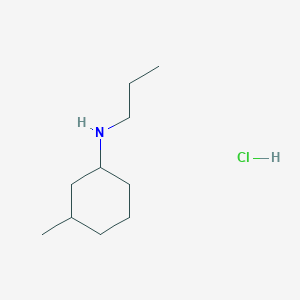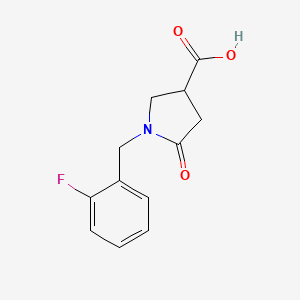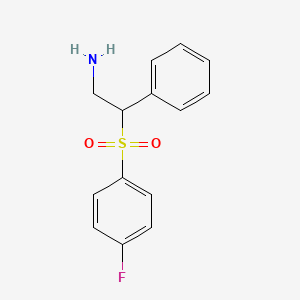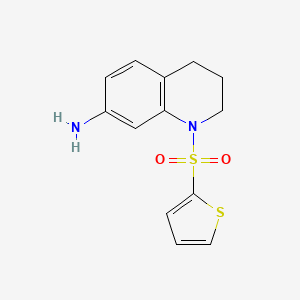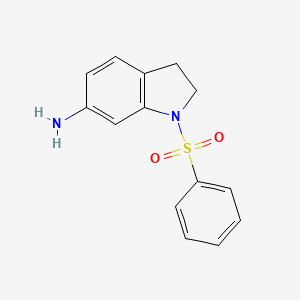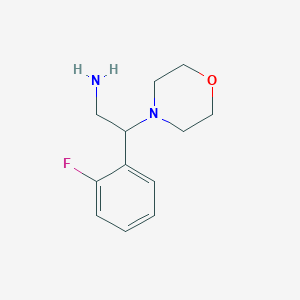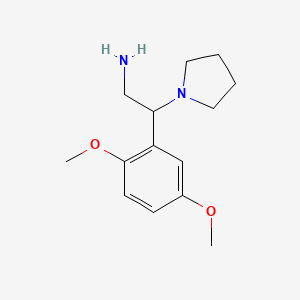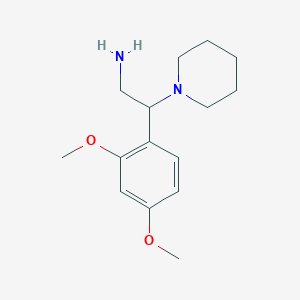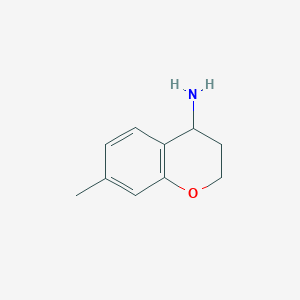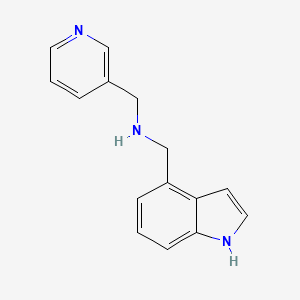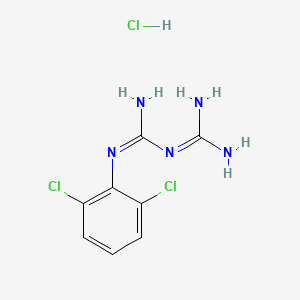
1-(2,6-Dichlorophenyl)biguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides. Biguanides are characterized by a central guanidine group linked to two amine groups. This compound is known for its antibacterial, antifungal, and antiparasitic properties.
準備方法
The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine in the presence of hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2,6-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,6-Dichlorophenyl)biguanide hydrochloride has several scientific research applications:
Cell Biology and Biochemistry: It has been investigated for its potential effects on various cellular processes, including the inhibition of the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis.
Cancer Research: The compound has shown potential as an anti-cancer agent by suppressing the growth of various cancer cell lines and inducing apoptosis in cancer cells.
Neurodegenerative Diseases: Studies suggest that it may have neuroprotective effects and could be beneficial in diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it useful in combating microbial infections.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)biguanide hydrochloride involves the inhibition of the enzyme glycogen phosphorylase, which is crucial for glycogen breakdown into glucose. Additionally, the compound induces autophagy in cancer cells, leading to cell death, and exhibits neuroprotective effects by modulating various cellular pathways.
類似化合物との比較
1-(2,6-Dichlorophenyl)biguanide hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
- 1-(3,4-Dichlorophenyl)biguanide hydrochloride
- 1-(2,5-Dichlorophenyl)biguanide hydrochloride
- 1-(2,4-Dichlorophenyl)biguanide hydrochloride
- 1-(3,5-Dichlorophenyl)biguanide hydrochloride
These compounds share the biguanide core structure but differ in the position and number of chlorine atoms on the phenyl ring, leading to variations in their chemical and biological properties .
特性
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIBLJRRIQYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
